1-(3,4-Difluorophenyl)cyclopentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-(3,4-difluorophenyl)cyclopentanamine can be achieved through several synthetic routes. One common method involves the reaction of 3,4-difluorobenzylamine with cyclopentanone under specific conditions . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve more advanced techniques and equipment to scale up the synthesis process efficiently .
Chemical Reactions Analysis
1-(3,4-Difluorophenyl)cyclopentanamine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions where the fluorine atoms are replaced by other functional groups under specific conditions.
The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
1-(3,4-Difluorophenyl)cyclopentanamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3,4-difluorophenyl)cyclopentanamine involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-(3,4-Difluorophenyl)cyclopentanamine can be compared with other similar compounds, such as:
1-(2,4-Difluorophenyl)cyclopentanamine: Similar in structure but with different fluorine atom positions, leading to variations in chemical properties and reactivity.
1-(3,5-Difluorophenyl)cyclopentanamine: Another structural isomer with distinct properties.
These comparisons highlight the uniqueness of 1-(3,4-difluorophenyl)cyclopentanamine in terms of its specific chemical and physical properties, making it valuable for targeted research applications .
Properties
CAS No. |
920501-72-0 |
---|---|
Molecular Formula |
C11H13F2N |
Molecular Weight |
197.22 g/mol |
IUPAC Name |
1-(3,4-difluorophenyl)cyclopentan-1-amine |
InChI |
InChI=1S/C11H13F2N/c12-9-4-3-8(7-10(9)13)11(14)5-1-2-6-11/h3-4,7H,1-2,5-6,14H2 |
InChI Key |
WEXPDCSNYAXYSG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C2=CC(=C(C=C2)F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.